molecular formula C7H12N2O2 B1582262 N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide CAS No. 89851-99-0

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide

Cat. No. B1582262
CAS RN: 89851-99-0
M. Wt: 156.18 g/mol
InChI Key: GSQWLEXOXRWOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.1824 . It is also known by other names such as “TIMTEC-BB SBB008089” and "N,N-Dimethyl-5-oxo-3-pyrrolidinecarboxamide" .


Molecular Structure Analysis

The molecular structure of “N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-6(10)8-4-5/h5H,3-4H2,1-2H3, (H,8,10) .

Scientific Research Applications

1. Cancer Research

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide has been utilized in cancer research. Specifically, a derivative of this compound, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, has been synthesized as a potential positron emission tomography tracer for imaging cancer tyrosine kinase. This application highlights the compound's potential in diagnostic imaging for cancer research (Wang et al., 2005).

2. DNA Recognition

Another significant application of N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide derivatives is in DNA recognition. Pyrrole-imidazole polyamides, including those containing N-methylpyrrole-2-carboxamide (a derivative), have been used to recognize specific DNA sequences in the minor groove, playing a critical role in gene expression control and potential disease treatment, especially in cancer therapy (Swalley et al., 1996).

3. Antitubercular Activity

Research has also explored the application of N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide derivatives in the development of treatments for tuberculosis. For example, studies on N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have shown moderate activity against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents (Amini et al., 2008).

properties

IUPAC Name

N,1-dimethyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-8-7(11)5-3-6(10)9(2)4-5/h5H,3-4H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKKGBRPPYLXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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